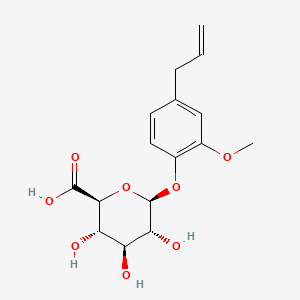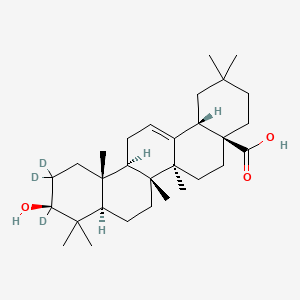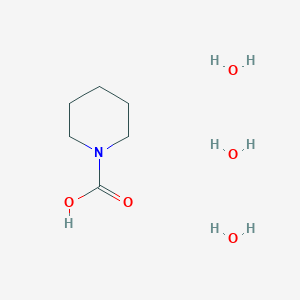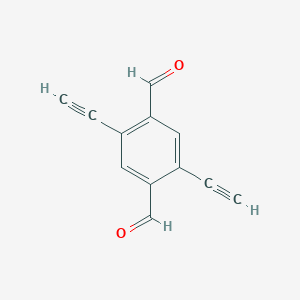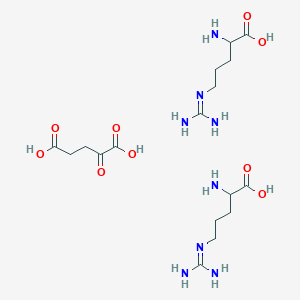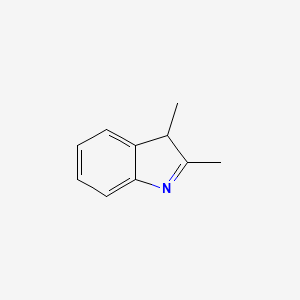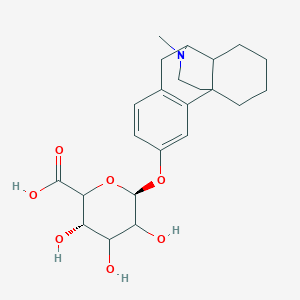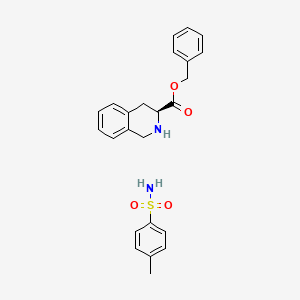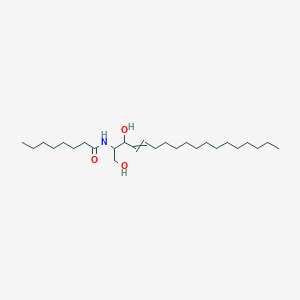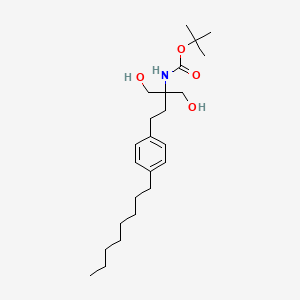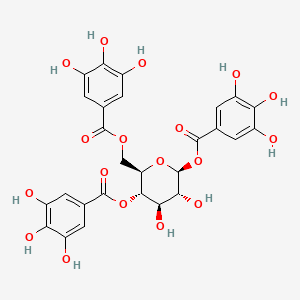
1,4,6-tri-O-galloyl-beta-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,6-Tri-O-galloyl-beta-D-glucose is a naturally occurring compound belonging to the class of gallotannins. It is composed of a glucose molecule esterified with three gallic acid units at the 1, 4, and 6 positions. This compound is known for its potent antioxidant properties and is found in various plants, including tea leaves. It has garnered significant attention due to its potential health benefits and applications in various fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4,6-Tri-O-galloyl-beta-D-glucose can be synthesized through the esterification of glucose with gallic acid. The process involves the use of protective groups to ensure selective esterification at the desired positions. The reaction typically employs catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, such as tea leaves. The compound is isolated using techniques like semi-preparative chromatography, followed by identification and characterization using methods such as NMR spectroscopy and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions: 1,4,6-Tri-O-galloyl-beta-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Hydrolysis: Acidic or enzymatic hydrolysis can break the ester bonds, releasing gallic acid and glucose.
Esterification and Transesterification: The compound can participate in further esterification or transesterification reactions to form more complex derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., tannase) are used for hydrolysis.
Esterification: Catalysts like DCC and DMAP are used to facilitate esterification reactions.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Hydrolysis Products: Gallic acid and glucose.
Esterification Products: More complex galloyl derivatives.
Aplicaciones Científicas De Investigación
1,4,6-Tri-O-galloyl-beta-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and oxidation reactions.
Biology: Investigated for its antioxidant properties and its ability to interact with proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-tumor, and cardiovascular protective effects.
Mecanismo De Acción
The mechanism of action of 1,4,6-tri-O-galloyl-beta-D-glucose involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Protein Interaction: It can bind to proteins, affecting their structure and function, which contributes to its biological activities.
Enzyme Inhibition: The compound inhibits enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism
Comparación Con Compuestos Similares
1,4,6-Tri-O-galloyl-beta-D-glucose is unique due to its specific esterification pattern. Similar compounds include:
1,2,3,4,6-Pentagalloyl glucose: Contains five gallic acid units esterified to glucose and exhibits similar antioxidant properties.
1,3,6-Tri-O-galloyl-beta-D-glucose: Another trigalloylglucose isomer with different esterification positions.
1,2,6-Tri-O-galloyl-beta-D-glucose: A trigalloylglucose with esterification at the 1, 2, and 6 positions.
These compounds share similar biological activities but differ in their esterification patterns, which can influence their specific interactions and applications.
Propiedades
Número CAS |
94513-58-3 |
|---|---|
Fórmula molecular |
C27H24O18 |
Peso molecular |
636.5 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6S)-4,5-dihydroxy-3,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C27H24O18/c28-11-1-8(2-12(29)18(11)34)24(39)42-7-17-23(44-25(40)9-3-13(30)19(35)14(31)4-9)21(37)22(38)27(43-17)45-26(41)10-5-15(32)20(36)16(33)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22-,23-,27+/m1/s1 |
Clave InChI |
SUAXOYITDJNGFM-BTPAJHBMSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
SMILES canónico |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)

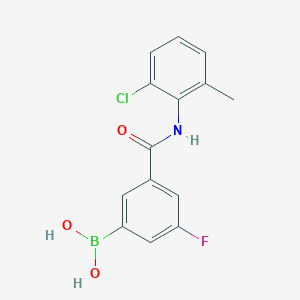
![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)
